molecular formula C7H8BrN B1294692 4-Bromo-3-methylaniline CAS No. 6933-10-4

4-Bromo-3-methylaniline

Cat. No. B1294692
CAS RN: 6933-10-4
M. Wt: 186.05 g/mol
InChI Key: MMEGELSFOYDPQW-UHFFFAOYSA-N
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Description

4-Bromo-3-methylaniline, also known as 5-Amino-2-bromotoluene or 4-Bromo-m-toluidine, is a chemical compound with the molecular formula C7H8BrN . It is a solid substance that appears as a white to gray to brown powder or crystalline .


Synthesis Analysis

The synthesis of 4-Bromo-3-methylaniline involves multiple steps. The first step is nitration, followed by a conversion from the nitro group to an amine, and finally, bromination . The nitro group is meta-directing, which means it must be added first. The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methylaniline can be represented by the linear formula BrC6H3(CH3)NH2 . The molecular weight of this compound is 186.05 .


Chemical Reactions Analysis

4-Bromo-3-methylaniline is used in the synthesis of 1,7-dihalo Tröger’s base isomers . It is also suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .


Physical And Chemical Properties Analysis

4-Bromo-3-methylaniline is a solid substance that appears as a white to gray to brown powder or crystalline . It has a melting point of 80-82 °C and a boiling point of 240 °C . The compound is air-sensitive and should be stored under inert gas .

Scientific Research Applications

Chemical Synthesis

4-Bromo-3-methylaniline is used as a starting material in the synthesis of various organic compounds. Its unique structure, which includes a bromine atom and an amine group, makes it a versatile reagent in organic synthesis .

Preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

This compound has been used in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one . This indicates its potential use in the synthesis of pyrrolidinone derivatives, which are found in a variety of pharmaceuticals and biologically active compounds.

Safety and Hazards

4-Bromo-3-methylaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of 4-Bromo-3-methylaniline research could involve its use in the synthesis of other complex organic compounds. Its reactions with distonic radical cations could be further investigated using ion-trap mass spectrometry . Additionally, the compound’s potential applications in the pharmaceutical industry could be explored.

properties

IUPAC Name

4-bromo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEGELSFOYDPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219383
Record name 4-Bromo-m-toluidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylaniline

CAS RN

6933-10-4
Record name 4-Bromo-3-methylaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-m-toluidine
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Record name 4-Bromo-m-toluidine
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Record name 4-bromo-m-toluidine
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Synthesis routes and methods

Procedure details

Activated Raney Nickel® (0.4 g) was added to a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol and the mixture was stirred under hydrogen atmosphere (30 psi) for 3 hours. After this time, the reaction mixture was filtered through Celite®, the solvent eliminated under reduced pressure and the residue dried under vacuum to afford the title compound (3.4 g, 99%) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of 4-bromo-3-methylaniline?

A1: 4-Bromo-3-methylaniline serves as a versatile building block in organic synthesis. It's frequently employed as a starting material for creating complex molecules, particularly in the synthesis of:

  • Biaryl Compounds: It can be coupled with arylboronic acids via Suzuki coupling reactions to yield biaryl derivatives. For example, it's used to synthesize 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid. []
  • Tröger's Base Analogues: Researchers utilize it in the multi-step synthesis of linearly fused Tröger's base analogues, which have potential applications in catalysis and material science. [, , ]
  • Glycosylamines: It reacts with D-glucose and D-galactose to form β-D-glucopyranosyl- and β-D-galactopyranosylamines, which are valuable intermediates in carbohydrate chemistry. [, ]

Q2: What analytical techniques are used to characterize compounds derived from 4-bromo-3-methylaniline?

A2: Various analytical techniques are employed to characterize the intermediates and final products synthesized from 4-bromo-3-methylaniline. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are widely used for structural elucidation. [, ]
  • Mass Spectrometry: This technique helps determine the molecular weight and identify the synthesized compounds. [, ]
  • Infrared (IR) Spectroscopy: IR spectra provide information about functional groups present in the molecules. []
  • Melting Point Analysis: This simple technique helps confirm the identity and purity of solid compounds. []

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